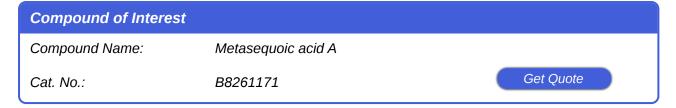


Spectroscopic Profile of Metasequoic Acid A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Metasequoic acid A**, a novel diterpene isolated from Metasequoia glyptostroboides. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **Metasequoic acid A** was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Metasequoic acid A** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.

Table 1: ¹H NMR Data for **Metasequoic acid A** (360 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity
1	0.65	m
2	1.45	m
3	0.19	dd (J=8, 4 Hz)
5	0.45	dd (J=12, 8 Hz)
6	1.35	m
7	1.55	m
9	1.20	m
11	1.95	m
12	2.15	m
14	5.68	br s
15	2.16	d (J=1 Hz)
17a	4.88	S
17b	4.53	S
18	1.02	S
19	0.95	d (J=4 Hz)
20	0.51	S

Table 2: 13 C NMR Data for **Metasequoic acid A** (25 MHz, CDCl₃)



Position	δ (ppm)	Carbon Type (DEPT)
1	38.0	CH ₂
2	18.2	CH ₂
3	22.0	СН
4	19.8	С
5	39.8	СН
6	18.5	CH ₂
7	34.5	CH ₂
8	148.4	С
9	50.5	СН
10	18.9	С
11	35.8	CH ₂
12	30.5	CH ₂
13	161.0	С
14	114.9	СН
15	18.9	CH₃
16	172.2	С
17	107.3	CH ₂
18	29.5	CH₃
19	15.5	СН
20	13.0	CH₃

Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the molecular formula of **Metasequoic acid A**.



Table 3: Mass Spectrometry Data for Metasequoic acid A

Technique	Result
High-Resolution Mass Spectrometry (HR-MS)	C20H30O2

Experimental Protocols

The following protocols are based on the methodologies described in the original structure elucidation of **Metasequoic acid A**.

Isolation of Metasequoic Acid A

Metasequoic acid A was isolated from the twigs of Metasequoia glyptostroboides. The twigs were extracted with hexane, and the resulting extract was fractionated to yield an acidic chloroform-soluble oil. This oil was further purified by layer chromatography on silica gel using an ether/benzene solvent system, followed by preparative high-performance liquid chromatography (HPLC) on a C18-reverse phase column with an AcOH/H₂O/MeOH/MeCN solvent system.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 360 MHz and 25 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts were reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Multiplicities of carbon signals were determined using the Distortionless Enhancement by Polarization Transfer (DEPT) method.

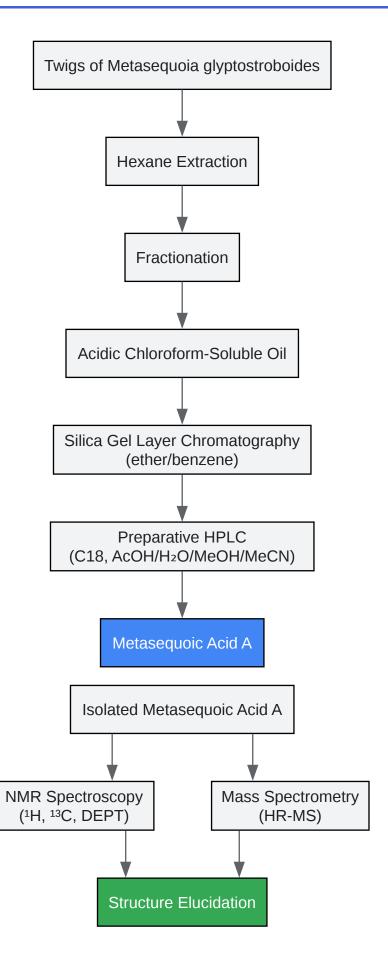
Mass Spectrometry

The molecular formula of **Metasequoic acid A** was determined using high-resolution mass spectrometry.

Logical Relationships and Workflows

The following diagrams illustrate the workflow for the isolation and characterization of **Metasequoic acid A**.







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